molecular formula C11H13ClN2O B8401285 5-chloro-2-methyl-1H-benzimidazole-1-propanol

5-chloro-2-methyl-1H-benzimidazole-1-propanol

Cat. No.: B8401285
M. Wt: 224.68 g/mol
InChI Key: XKPCFLQOHAXRQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methyl-1H-benzimidazole-1-propanol is a useful research compound. Its molecular formula is C11H13ClN2O and its molecular weight is 224.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

3-(5-chloro-2-methylbenzimidazol-1-yl)propan-1-ol

InChI

InChI=1S/C11H13ClN2O/c1-8-13-10-7-9(12)3-4-11(10)14(8)5-2-6-15/h3-4,7,15H,2,5-6H2,1H3

InChI Key

XKPCFLQOHAXRQI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CCCO)C=CC(=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 20 parts of 3-[(2-amino-4-chlorophenyl)amino]-1-propanol, 50 parts of acetic acid and 150 parts of a hydrochloric acid solution 4 N is stirred and refluxed overnight. The reaction mixture is cooled and evaporated. The residue is dissolved in water and the solution is alkalized with ammonium hydroxide. The product is extracted with trichloromethane. The extract is dried, filtered and evaporated. The residue is crystallized from a mixture of 4-methyl-2-pentanone and 2,2'-oxybispropane, yielding 5-chloro-2-methyl-1H-benzimidazole-1-propanol.
[Compound]
Name
20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.